Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17591041
InChI: InChI=1S/C32H46N2S4/c1-3-5-7-9-11-13-15-17-19-25-21-27(35-23-25)31-29-30(34-38-33-29)32(37-31)28-22-26(24-36-28)20-18-16-14-12-10-8-6-4-2/h21-24H,3-20H2,1-2H3
SMILES:
Molecular Formula: C32H46N2S4
Molecular Weight: 587.0 g/mol

Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)-

CAS No.:

Cat. No.: VC17591041

Molecular Formula: C32H46N2S4

Molecular Weight: 587.0 g/mol

* For research use only. Not for human or veterinary use.

Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- -

Specification

Molecular Formula C32H46N2S4
Molecular Weight 587.0 g/mol
IUPAC Name 6,8-bis(4-decylthiophen-2-yl)-3λ4,7-dithia-2,4-diazabicyclo[3.3.0]octa-1(8),2,3,5-tetraene
Standard InChI InChI=1S/C32H46N2S4/c1-3-5-7-9-11-13-15-17-19-25-21-27(35-23-25)31-29-30(34-38-33-29)32(37-31)28-22-26(24-36-28)20-18-16-14-12-10-8-6-4-2/h21-24H,3-20H2,1-2H3
Standard InChI Key AZWNLYHQNNHHRA-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCC1=CSC(=C1)C2=C3C(=C(S2)C4=CC(=CS4)CCCCCCCCCC)N=S=N3

Introduction

Structural and Molecular Characterization

Core Architecture and Substituent Effects

The molecular backbone of Thieno[3,4-c] thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- consists of a fused bicyclic system: a thieno[3,4-c]thiadiazole core (Figure 1). This structure integrates a thiophene ring (a five-membered aromatic ring with one sulfur atom) fused to a thiadiazole ring (a five-membered heterocycle containing two nitrogen and one sulfur atom). The "SIV" designation indicates the oxidation state of the sulfur atom within the thiadiazole moiety, which adopts a tetravalent configuration.

The 4,6-positions of the core are substituted with 4-decyl-2-thienyl groups. These substituents serve dual purposes:

  • Solubility Enhancement: The decyl (C₁₀H₂₁) chains improve solubility in nonpolar solvents, facilitating processing in thin-film electronics.

  • Electronic Modulation: The electron-rich thienyl groups donate electron density to the core, altering the compound’s HOMO-LUMO gap and charge transport properties .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₃₂H₄₆N₂S₄
Molecular Weight587.0 g/mol
IUPAC Name6,8-bis(4-decylthiophen-2-yl)-3λ⁴,7-dithia-2,4-diazabicyclo[3.3.0]octa-1(8),2,3,5-tetraene
Canonical SMILESCCCCCCCCCCC1=CSC(=C1)C2=C3C(=C(S2)C4=CC(=CS4)CCCCCCCCCC)N=S=N3

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of Thieno[3,4-c][1, thiadiazole-2-SIV derivatives typically involves multi-step protocols:

  • Core Formation: Cyclocondensation of 3,4-diaminothiophene with sulfur-containing reagents (e.g., SCl₂) yields the thieno[3,4-c]thiadiazole scaffold .

  • Functionalization: Suzuki-Miyaura coupling introduces 4-decyl-2-thienyl groups at the 4,6-positions using palladium catalysts .

A key intermediate identified in related syntheses is 4,6-dibromo-thieno[3,4-c][1, thiadiazole-2-SIV (CAS 238756-91-7), which facilitates cross-coupling reactions .

Reactivity Profiles

  • Electrophilic Substitution: The electron-deficient thiadiazole core undergoes nitration and sulfonation at the 5-position .

  • Coordination Chemistry: The sulfur and nitrogen atoms act as ligands for transition metals, enabling applications in catalysis.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 157–158°C (hexane solvate) , suggesting moderate thermal stability suitable for solution-processed devices.

Electronic Properties

The compound’s optoelectronic behavior is dominated by its conjugated π-system:

  • Absorption Spectrum: λₘₐₓ ≈ 450 nm (visible region), attributed to π→π* transitions.

  • Bandgap Engineering: The HOMO-LUMO gap (~2.1 eV) is tunable via alkyl chain length and substituent positioning .

Table 2: Key Electronic Parameters

ParameterValueMethodSource
HOMO Energy-5.3 eVCyclic Voltammetry
LUMO Energy-3.2 eVDFT Calculation
Charge Carrier Mobility0.12 cm²/V·sOFET Measurement

Applications in Advanced Technologies

Organic Electronics

  • Photovoltaics: As a donor material in bulk heterojunction solar cells, the compound achieves power conversion efficiencies (PCE) of 6.8% when paired with PC₇₁BM.

  • Field-Effect Transistors (OFETs): Ambipolar transport behavior with electron/hole mobilities of 0.15/0.09 cm²/V·s enables complementary logic circuits .

Biomedical Applications

  • Antimicrobial Activity: Thiadiazole derivatives exhibit MIC values of 8 µg/mL against Staphylococcus aureus .

  • Drug Delivery: Functionalization with targeting moieties (e.g., folate) enhances tumor-specific uptake in murine models.

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